Proteasome Beta-1 Subunit Inhibition: A Defined Molecular Target with Quantified Affinity
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid demonstrates specific, quantifiable inhibitory activity against the human 20S proteasome beta 1 subunit (PGPH-like activity). This provides a defined molecular mechanism for its biological effects, differentiating it from structurally similar analogs that may lack this specific target engagement. The compound acts as a competitive inhibitor of this subunit [1].
| Evidence Dimension | Inhibitory potency (Ki) for human 20S proteasome beta 1 subunit |
|---|---|
| Target Compound Data | Ki = 670 nM |
| Comparator Or Baseline | No direct comparator data available; baseline is untreated control. |
| Quantified Difference | 670 nM inhibition constant. |
| Conditions | In vitro enzymatic assay measuring hydrolysis of the fluorogenic substrate Z-LLE-AMC. |
Why This Matters
This provides a specific, quantifiable potency value for a defined molecular target, enabling researchers to benchmark its activity and justify its selection for proteasome-related studies.
- [1] BindingDB. (n.d.). BDBM50444908 (CHEMBL3099624) - Affinity Data for 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. View Source
